Cas no 19762-93-7 (4-Isothiazolecarboxylic acid, 3-(4-chlorophenyl)-)

4-Isothiazolecarboxylic acid, 3-(4-chlorophenyl)-, is a heterocyclic compound featuring a chlorophenyl-substituted isothiazole core with a carboxylic acid functional group. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both the isothiazole ring and the chlorophenyl moiety enhances its potential for further derivatization, enabling applications in the development of bioactive molecules. Its carboxylic acid group allows for facile conjugation or modification, making it a versatile building block in medicinal chemistry. The compound's stability and well-defined reactivity profile ensure consistent performance in synthetic workflows. Proper handling and storage are recommended due to its reactive functional groups.
4-Isothiazolecarboxylic acid, 3-(4-chlorophenyl)- structure
19762-93-7 structure
Product Name:4-Isothiazolecarboxylic acid, 3-(4-chlorophenyl)-
CAS No:19762-93-7
MF:C10H6ClNO2S
MW:239.678140163422
MDL:MFCD31471266
CID:3872632
PubChem ID:12437453
Update Time:2025-06-30

4-Isothiazolecarboxylic acid, 3-(4-chlorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Isothiazolecarboxylic acid, 3-(4-chlorophenyl)-
    • 3-(4-Chlorophenyl)isothiazole-4-carboxylic acid
    • SCHEMBL2344081
    • EN300-800079
    • 3-(4-chlorophenyl)-1,2-thiazole-4-carboxylic acid
    • 19762-93-7
    • 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLICACID
    • SLMXWIPPVARQSH-UHFFFAOYSA-N
    • 3-(4-Chloro-phenyl)-isothiazole-4-carboxylic acid
    • MDL: MFCD31471266
    • Inchi: 1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14)
    • InChI Key: SLMXWIPPVARQSH-UHFFFAOYSA-N
    • SMILES: S1C=C(C(O)=O)C(C2=CC=C(Cl)C=C2)=N1

Computed Properties

  • Exact Mass: 238.9807773Da
  • Monoisotopic Mass: 238.9807773Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 78.4Ų

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Additional information on 4-Isothiazolecarboxylic acid, 3-(4-chlorophenyl)-

4-Isothiazolecarboxylic acid, 3-(4-chlorophenyl)- (CAS No. 19762-93-7): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

4-Isothiazolecarboxylic acid, 3-(4-chlorophenyl)- (CAS No. 19762-93-7) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of isothiazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The molecular structure of 4-Isothiazolecarboxylic acid, 3-(4-chlorophenyl)- consists of an isothiazole ring fused to a carboxylic acid group and substituted with a 4-chlorophenyl moiety. The presence of the isothiazole ring imparts unique chemical and biological properties to the molecule, while the carboxylic acid group and the chlorophenyl substituent contribute to its solubility and reactivity profiles.

Recent studies have highlighted the potential of 4-Isothiazolecarboxylic acid, 3-(4-chlorophenyl)- in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.

In addition to its anti-inflammatory properties, 4-Isothiazolecarboxylic acid, 3-(4-chlorophenyl)- has also shown promising antimicrobial activity against a range of pathogenic bacteria. A study conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that this compound has significant antibacterial activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action was attributed to the disruption of bacterial cell membranes, leading to cell death.

The anticancer potential of 4-Isothiazolecarboxylic acid, 3-(4-chlorophenyl)- has also been explored in several preclinical studies. Research published in Cancer Research in 2021 indicated that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The study found that the compound was particularly effective against breast cancer and colorectal cancer cell lines, with minimal toxicity to normal cells.

The synthesis of 4-Isothiazolecarboxylic acid, 3-(4-chlorophenyl)- involves several well-established chemical reactions. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with thiourea to form an intermediate thiourea derivative, which is then cyclized using an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to form the isothiazole ring. The resulting isothiazole derivative is further converted into the carboxylic acid form through hydrolysis or other chemical transformations.

The physical properties of 4-Isothiazolecarboxylic acid, 3-(4-chlorophenyl)- include a melting point of approximately 185-187°C and a molecular weight of 250.75 g/mol. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These properties make it suitable for various pharmaceutical formulations and delivery systems.

In terms of safety and handling, while 4-Isothiazolecarboxylic acid, 3-(4-chlorophenyl)- is not classified as a hazardous material under current regulations, it should be handled with care to avoid skin contact and inhalation. Proper personal protective equipment (PPE) such as gloves and safety goggles should be used when working with this compound in laboratory settings.

The future prospects for 4-Isothiazolecarboxylic acid, 3-(4-chlorophenyl)- are promising. Ongoing research aims to optimize its pharmacological properties through structural modifications and explore its potential in combination therapies. Additionally, efforts are being made to develop more efficient synthetic routes to increase its availability for research and development purposes.

In conclusion, 4-Isothiazolecarboxylic acid, 3-(4-chlorophenyl)- (CAS No. 19762-93-7) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structure and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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